molecular formula C8H6BrClO2 B1406333 4-Bromo-3-methoxybenzoyl chloride CAS No. 56256-15-6

4-Bromo-3-methoxybenzoyl chloride

Cat. No. B1406333
CAS RN: 56256-15-6
M. Wt: 249.49 g/mol
InChI Key: NWBXIGBKXBWIEE-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO2 . It has a molecular weight of 249.49 . It is commonly used in life science research .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methoxybenzoyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a carbonyl chloride group .


Physical And Chemical Properties Analysis

4-Bromo-3-methoxybenzoyl chloride is a solid or semi-solid substance at room temperature . .

Scientific Research Applications

Application in Photodynamic Therapy

  • Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of compounds synthesized from derivatives of 4-Bromo-3-methoxybenzoyl chloride in photodynamic therapy, particularly for cancer treatment. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Application in Chromatography

  • Fluorescent Derivatization for Chromatography : Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, utilizing derivatives like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride. These reagents are useful in thin-layer and high-performance liquid chromatography for separating and detecting specific compounds (Tsuruta & Kohashi, 1987).

Application in Solvolysis Studies

  • Studying Solvolysis Mechanisms : Liu, Duann, and Hou (1998) investigated the solvolysis of 4-methoxybenzyl chloride, a compound structurally similar to 4-Bromo-3-methoxybenzoyl chloride. Their research contributes to understanding the solvolysis mechanisms in different solvents, which is crucial in organic synthesis and pharmaceutical applications (Liu, Duann, & Hou, 1998).

Application in Microemulsion Studies

  • Microemulsion Reactivity : Fernández, García‐Río, Godoy, and Leis (2003) conducted a kinetic study on the solvolysis of benzoyl halides including 4-methoxybenzoyl chloride in microemulsions. This research provides insights into the behaviors of similar compounds in microemulsions, which is valuable in developing advanced drug delivery systems (Fernández, García‐Río, Godoy, & Leis, 2003).

Application in Pharmaceutical Synthesis

  • Antitumor Activity of Derivatives : Murali, Sparkes, and Prasad (2017) synthesized derivatives of 4-methoxybenzoyl, akin to 4-Bromo-3-methoxybenzoyl chloride, and found promising in vitro antitumor activity. This indicates the potential of such derivatives in the development of new anticancer drugs (Murali, Sparkes, & Prasad, 2017).

Application in Polymer Science

  • Synthesis of Poly(ester—amide)s : Kricheldorf and Loehden (1995) researched the synthesis of poly(ester—amide)s derived from compounds including 4-acetoxy-3-methoxybenzoyl chloride. Such research is vital for the development of new polymeric materials with specific properties (Kricheldorf & Loehden, 1995).

Application in Organic Chemistry

  • Organic Synthesis Studies : Several studies have focused on the synthesis and reactions of derivatives related to 4-Bromo-3-methoxybenzoyl chloride. For example, Swamy et al. (2020) worked on synthesizing dihydrofuran carbonitrile derivatives, providing valuable insights into organic synthesis methodologies (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).

Safety And Hazards

4-Bromo-3-methoxybenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram and the signal word “Danger” is associated with it . The hazard statement H314 indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

4-bromo-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBXIGBKXBWIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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